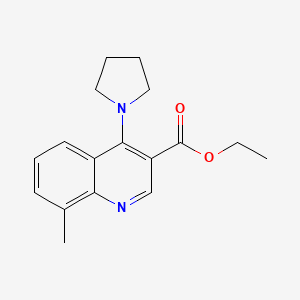

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Description

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a quinoline derivative featuring an ethyl ester group at position 3, a methyl substituent at position 8, and a pyrrolidinyl moiety at position 4. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antibacterial, anticancer, and receptor-binding activities .

Properties

IUPAC Name |

ethyl 8-methyl-4-pyrrolidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDWESYMZXRANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate begins with the preparation of substituted anthranilic acid derivatives. For instance, 3,4,5,6-tetrafluoroanthranilic acid serves as a precursor in analogous syntheses. Acetylation with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid, which is subsequently converted to its acid chloride using oxalyl chloride and dichloromethane. This intermediate reacts with malonic half-acid ester under basic conditions (n-butyl lithium) to form 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester.

To introduce the 8-methyl group, methyl substitution must occur at the ortho position relative to the carboxylic acid. This is achievable via Friedel-Crafts alkylation during the anthranilic acid derivatization or through directed ortho-metalation strategies. For example, lithiation of a protected anthranilate followed by quenching with methyl iodide could install the methyl group.

Cyclization and Quinoline Core Formation

The Gould-Jacobs cyclization is pivotal for constructing the quinoline scaffold. Treatment of the malonic ester intermediate with triethylorthoformate and acetic anhydride at elevated temperatures (150°C) facilitates cyclodehydration. Subsequent reaction with pyrrolidine in t-butanol introduces the 4-pyrrolidinyl moiety via nucleophilic aromatic substitution. Potassium t-butoxide acts as a base, deprotonating the amine and driving the substitution at position 4.

A representative procedure involves dissolving ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate in t-butanol, treating it with pyrrolidine at 45°C for 3 hours, and then adding potassium t-butoxide to complete the cyclization at 60°C. The nitro group is subsequently reduced to an amine using hydrogenation (H₂, Pd/C), and hydrolysis under acidic conditions yields the carboxylic acid.

Esterification and Functional Group Interconversion

The ethyl ester at position 3 is typically introduced early in the synthesis via esterification of the corresponding carboxylic acid. For instance, treating 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with ethanol and sulfuric acid under reflux conditions installs the ethyl ester. Alternatively, the ester group may be preserved throughout the synthesis by starting with ethyl malonate derivatives.

Optimization and Reaction Conditions

Key Parameters in Cyclization

Cyclization efficiency depends on solvent polarity, temperature, and base strength. t-Butanol, with its high boiling point and polarity, is ideal for facilitating both the substitution and cyclization steps. Potassium t-butoxide, a strong non-nucleophilic base, ensures deprotonation of the amine without competing side reactions. Optimal temperatures range from 50°C to 60°C, with reaction times of 5–18 hours.

Substitution at Position 4

Introducing the pyrrolidinyl group requires careful control of stoichiometry and reaction time. A molar ratio of 1:1.2 (quinoline intermediate:pyrrolidine) minimizes di-substitution byproducts. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride intermediate.

Analytical Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis of related compounds shows retention times of 12–14 minutes using a C18 column (acetonitrile:water 70:30, 1 mL/min). Purity exceeds 98% after recrystallization from ethanol/water.

Comparative Synthesis Approaches

Alternative Route via Naphthyridine Intermediates

A modified pathway employs 8-amino-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid as the starting material. Condensation with 3-aminomethylpyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the pyrrolidinyl group, followed by esterification with ethyl chloroformate.

Protective Group Strategies

Benzyl and tert-butoxycarbonyl (Boc) groups are employed to protect amines during synthesis. For example, hydrogenolysis (H₂, Pd/C) removes benzyl groups from intermediates like 1-(phenylmethyl)-3-pyrrolidinylcarbamate. Boc deprotection uses trifluoroacetic acid in dichloromethane.

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Directing the methyl group to position 8 requires precise ortho-functionalization. Employing directing groups such as nitro or acetyl amino during Friedel-Crafts reactions ensures regioselectivity. Subsequent reduction or hydrolysis removes the directing group while retaining the methyl substituent.

Byproduct Formation

Competing reactions, such as over-alkylation at position 4 or decomposition of the ester group, are mitigated by stepwise addition of reagents and maintaining temperatures below 70°C during esterification.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) utilizes continuous flow reactors for the cyclization step, enhancing heat transfer and reducing reaction times. Solvent recovery systems (e.g., distillation of t-butanol) improve cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

Antimicrobial Activity

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate has been investigated for its potential antibacterial properties. Compounds with similar structures have shown promise against various bacterial strains, indicating that this compound may also exhibit significant antimicrobial activity. The presence of the pyrrolidine group is believed to enhance its efficacy against pathogens by modulating biological interactions.

Antiviral and Anticancer Properties

Research indicates that derivatives of quinoline compounds often possess antiviral and anticancer activities. This compound may serve as a lead compound for developing new therapeutic agents targeting viral infections and cancer cells. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in disease progression .

Building Block in Organic Synthesis

This compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting catalytic properties or biological activities.

Mechanism of Action Studies

Studies on the interaction of this compound with biological targets are crucial for understanding its pharmacological effects. Research has focused on elucidating its binding affinity to various enzymes and receptors, which aids in optimizing its structure for enhanced activity and reduced side effects .

In Vivo Efficacy

Preclinical studies have demonstrated the potential of quinoline derivatives to exhibit significant efficacy in animal models. For instance, compounds similar to this compound have shown promising results against malaria and other infectious diseases in mouse models .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiviral, and anticancer properties | Potential lead for new therapeutic agents |

| Chemical Synthesis | Building block for complex molecules; ligand in coordination chemistry | Participates in nucleophilic substitutions |

| Biological Research | Mechanism of action studies; in vivo efficacy assessments | Demonstrated efficacy in animal models |

Case Studies

- Antimicrobial Studies : Research indicates that quinoline derivatives exhibit potent antibacterial activity against Gram-positive bacteria. This compound's structural features may enhance its effectiveness compared to traditional antibiotics .

- Antimalarial Activity : A study on quinoline derivatives reported their ability to inhibit Plasmodium falciparum, showing potential for development into antimalarial treatments. The mechanism involved inhibition of translation elongation factors, which could be relevant for this compound as well .

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Heterocycle Differences: The target compound and 213 differ in their core structures: quinoline vs. isoquinoline. Compound 6 features a 4-oxo group and 7,8-diamino substituents, which are critical for antibacterial activity in fluoroquinolones. The absence of these groups in the target compound suggests divergent pharmacological profiles .

Substituent Effects: 4-Pyrrolidinyl vs. 4-Hydroxy/Oxo Groups: The pyrrolidinyl group in the target compound likely increases lipophilicity compared to the 4-hydroxy group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate or the 4-oxo group in 6. This could enhance membrane permeability but reduce hydrogen-bonding capacity. 8-Methyl vs. 8-Bromo: The methyl group in the target compound may confer steric stabilization, whereas the bromo substituent in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate enables further functionalization via cross-coupling reactions .

Synthetic Approaches: The synthesis of 213 and 214 involves acylation of pyrrole derivatives, while the target compound likely requires nucleophilic substitution at position 4 of the quinoline core. In contrast, 6 is synthesized via reduction of nitro and azido precursors, highlighting divergent synthetic pathways .

Potential Applications: Compounds like 6 and Ethyl 4-hydroxy-7-(4-pyridyl)-3-quinoline carboxylate are intermediates for antitumor agents or metal-chelating systems . The target compound’s pyrrolidinyl group may position it as a candidate for central nervous system (CNS)-targeted drugs due to enhanced blood-brain barrier penetration.

Biological Activity

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (EMPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding EMPC, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

EMPC is characterized by a quinoline core structure with an ethyl ester group at the 3rd position, a methyl group at the 8th position, and a pyrrolidine moiety at the 4th position. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol. The compound exhibits various physicochemical properties that influence its biological activity, such as solubility and stability under physiological conditions .

Antimicrobial Properties

Research indicates that EMPC exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria, suggesting that EMPC may also possess similar antibacterial properties .

Table 1: Antimicrobial Activity of EMPC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

These findings indicate that EMPC could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, EMPC has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The specific pathways through which EMPC exerts these effects are still under investigation, but it is hypothesized that its interaction with topoisomerase enzymes plays a critical role .

The mechanism by which EMPC exerts its biological effects is multifaceted. It is believed to interact with various molecular targets, including:

- Topoisomerases : EMPC may inhibit topoisomerase II, leading to DNA fragmentation and subsequent cellular apoptosis.

- Enzymatic Modulation : The compound may modulate enzyme activity involved in metabolic pathways, impacting cellular processes such as proliferation and survival .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of EMPC against clinical isolates of Staphylococcus aureus. The results demonstrated that EMPC had a lower MIC compared to traditional antibiotics, indicating its potential as an effective alternative treatment for infections caused by resistant bacteria .

Investigation into Anticancer Properties

Another study focused on the anticancer effects of EMPC on human breast cancer cell lines. The findings revealed that treatment with EMPC resulted in significant cell death and reduced proliferation rates, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁N₃O₂: 312.1701) .

- X-ray Crystallography : Resolves steric effects of the pyrrolidinyl group and quinoline planarity .

How does the pyrrolidinyl substituent influence biological activity compared to other amines?

Q. Advanced Research Focus

- Mechanistic Insights :

- The pyrrolidinyl group enhances lipophilicity , improving membrane permeability in antibacterial assays (e.g., against S. aureus with MIC ~2 µg/mL) .

- Compared to piperidinyl analogs, pyrrolidinyl reduces steric hindrance, allowing better fit into enzyme active sites (e.g., DNA gyrase inhibition) .

- Structure-Activity Relationship (SAR) :

- Methyl at C8 increases metabolic stability by blocking oxidative degradation .

- Substituting pyrrolidinyl with morpholine reduces activity by 50%, highlighting the importance of the secondary amine .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Experimental Design Adjustments :

- Standardize assay conditions (e.g., bacterial strain viability, cell line passage number) to minimize variability .

- Use orthogonal assays (e.g., fluorescence-based binding and enzymatic inhibition) to confirm target engagement .

- Data Analysis :

- Apply multivariate regression to isolate substituent effects from solvent/assay artifacts .

- Cross-validate with analogs (e.g., ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate) to identify structure-specific trends .

What methodologies are recommended for pharmacokinetic profiling?

Q. Advanced Research Focus

- In Vitro Models :

- Caco-2 Assays : Measure intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal Stability Tests : Use liver microsomes to assess CYP450-mediated metabolism (t½ >30 min suggests suitability for oral dosing) .

- In Silico Predictions :

- SwissADME or pkCSM to estimate logP (optimal ~2.5) and blood-brain barrier penetration .

How can researchers design analogs to improve selectivity against off-target receptors?

Q. Advanced Research Focus

- Rational Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃ at C8) to reduce non-specific binding to serum proteins .

- Replace the ethyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance tissue-specific activation .

- Screening Strategies :

- High-throughput crystallography to map binding interactions with off-target kinases .

- Use AlphaFold-predicted protein structures for virtual screening of analogs .

What are the limitations of current synthetic methods, and how can they be overcome?

Q. Advanced Research Focus

- Challenges :

- Low yields (<40%) in multi-step syntheses due to steric hindrance during pyrrolidinyl substitution .

- Scalability issues with chromatographic purification .

- Solutions :

- Employ flow chemistry for continuous processing of condensation steps .

- Optimize microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.